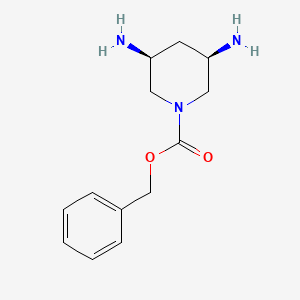
benzyl (3R,5S)-3,5-diaminopiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (3R,5S)-3,5-diaminopiperidine-1-carboxylate is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3R,5S)-3,5-diaminopiperidine-1-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method has been shown to produce high yields of the desired product . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selectivity and efficiency of the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost, yield, and purity to be viable on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (3R,5S)-3,5-diaminopiperidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, usually facilitated by reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The conditions for these reactions can vary widely but often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions could yield amine derivatives .
Aplicaciones Científicas De Investigación
Benzyl (3R,5S)-3,5-diaminopiperidine-1-carboxylate has a wide range of applications in scientific research:
Biology: The compound’s unique stereochemistry makes it valuable in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of benzyl (3R,5S)-3,5-diaminopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into particular binding sites, thereby modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
(3R,5S)-1-Benzyl-3,5-dimethylpiperazine: This compound shares a similar piperazine core but differs in its substitution pattern.
(3R,5S)-1-Benzyl-5-(hydroxydiphenylmethyl)pyrrolidin-3-yl 5-bromopentanoate: Another related compound with a different functional group arrangement.
Uniqueness
Benzyl (3R,5S)-3,5-diaminopiperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both amine and carboxylate functional groups. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research .
Propiedades
Fórmula molecular |
C13H19N3O2 |
|---|---|
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
benzyl (3R,5S)-3,5-diaminopiperidine-1-carboxylate |
InChI |
InChI=1S/C13H19N3O2/c14-11-6-12(15)8-16(7-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,14-15H2/t11-,12+ |
Clave InChI |
DNVNSKIOSXHJAF-TXEJJXNPSA-N |
SMILES isomérico |
C1[C@H](CN(C[C@H]1N)C(=O)OCC2=CC=CC=C2)N |
SMILES canónico |
C1C(CN(CC1N)C(=O)OCC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol](/img/structure/B11761346.png)
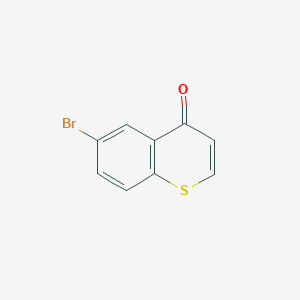
![6-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11761354.png)
![(1S)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-amine](/img/structure/B11761361.png)
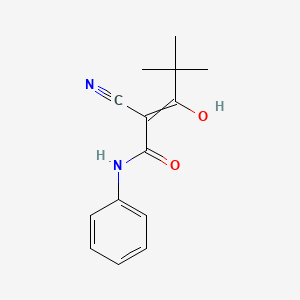


![4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B11761398.png)
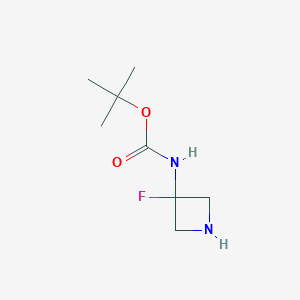
![6-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11761407.png)
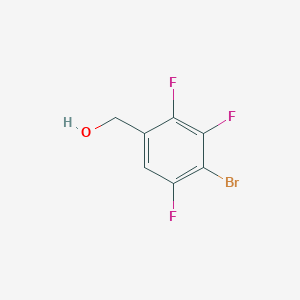
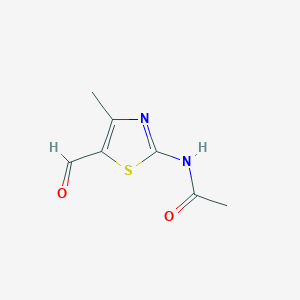
![3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline](/img/structure/B11761421.png)
![N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B11761427.png)
